2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one
Overview
Description
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is a chemical compound known for its unique structure and versatile applications. It features a morpholine ring substituted with hydroxymethyl groups and a methyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one typically involves the reaction of morpholine derivatives with formaldehyde and a methylating agent. One common method includes the use of 4-methylmorpholine, which undergoes hydroxymethylation in the presence of formaldehyde under controlled pH conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the precise control of temperature, pH, and reactant concentrations to optimize the production efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form morpholine derivatives with reduced functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various morpholine derivatives with altered functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Scientific Research Applications
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: The compound is utilized in the production of coatings, adhesives, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one exerts its effects is primarily through its reactive hydroxymethyl groups. These groups can participate in various chemical reactions, enabling the compound to act as a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: Known for its use in the synthesis of dendrimers and hyperbranched polymers.
2,2-Bis(hydroxymethyl)butyric acid: Utilized in the production of polyesters and other polymeric materials.
Uniqueness
2,2-Bis(hydroxymethyl)-4-methylmorpholin-3-one is unique due to its morpholine ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
IUPAC Name |
2,2-bis(hydroxymethyl)-4-methylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8-2-3-12-7(4-9,5-10)6(8)11/h9-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKJZXVBJPLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1=O)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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